3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid
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Overview
Description
3-(4-TERT-BUTYLPHENYL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide.
Introduction of the chlorophenyl group: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a catalyst like aluminum chloride to form the chlorophenyl intermediate.
Amidation reaction: The chlorophenyl intermediate undergoes an amidation reaction with 2-aminoacetic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-TERT-BUTYLPHENYL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHOXYPHENYL)ACETAMIDO]PROPANOIC ACID
- 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID
Uniqueness
Compared to similar compounds, 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]PROPANOIC ACID is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group also contributes to its steric properties, affecting its interactions with other molecules.
Properties
Molecular Formula |
C21H24ClNO3 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(4-chlorophenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24ClNO3/c1-21(2,3)16-8-6-15(7-9-16)18(13-20(25)26)23-19(24)12-14-4-10-17(22)11-5-14/h4-11,18H,12-13H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
KCUDHBKZLOGBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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